3-Fluoro-5-(piperazin-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-5-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-9(8-15)6-11(7-10)14-3-1-13-2-4-14/h5-8,13H,1-4H2 |
InChI Key |
IDXOBLPFSCEPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 Fluoro 5 Piperazin 1 Yl Benzaldehyde
Strategies for Introducing the Piperazine (B1678402) Moiety onto the Fluorinated Benzaldehyde (B42025) Core
The formation of the bond between the piperazine ring and the fluorinated benzaldehyde core is a critical step in the synthesis of the target molecule. Two principal strategies have emerged as effective methods for this transformation: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches with Fluorinated Precursors
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely employed method for the introduction of amine functionalities onto electron-deficient aromatic rings. In the context of synthesizing 3-Fluoro-5-(piperazin-1-yl)benzaldehyde, this approach typically involves the reaction of a di-halogenated benzaldehyde precursor, most commonly 3,5-difluorobenzaldehyde (B1330607), with piperazine.
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination sequence. The piperazine acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. This attack is facilitated by the presence of electron-withdrawing groups on the aromatic ring, such as the aldehyde group and the second fluorine atom, which lower the electron density of the ring and stabilize the negatively charged intermediate, known as a Meisenheimer complex. In the subsequent elimination step, the fluoride (B91410) ion is expelled as a leaving group, restoring the aromaticity of the ring and yielding the desired product.
The regioselectivity of the substitution is a key consideration in SNAr reactions. In the case of 3,5-difluorobenzaldehyde, the two fluorine atoms are chemically equivalent, so the initial substitution can occur at either position. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in achieving high yields and minimizing side reactions. A variety of bases can be employed, with common choices including organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3). The selection of the base is critical to deprotonate the piperazine, thereby increasing its nucleophilicity, and to neutralize the hydrofluoric acid formed during the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used to facilitate the dissolution of the reactants and to stabilize the charged intermediate. The reaction temperature is also a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting decomposition or the formation of byproducts.
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 3,5-Difluorobenzaldehyde | Piperazine | K2CO3 | DMF | 80-100 | Moderate to High |
| 3,5-Difluorobenzaldehyde | Piperazine | DIPEA | DMSO | 100-120 | Moderate to High |
| 3,5-Difluorobenzaldehyde | Piperazine | Na2CO3 | NMP | 90-110 | Moderate |
Coupling Reactions and Linker Formation Methodologies
An alternative and increasingly popular strategy for the formation of the C-N bond in this compound is through palladium-catalyzed coupling reactions, most notably the Buchwald-Hartwig amination. This method offers a versatile and often milder alternative to SNAr, particularly when the aromatic ring is not sufficiently activated for nucleophilic attack.
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of the target compound, a plausible precursor would be 3-fluoro-5-bromobenzaldehyde. The catalytic cycle of the Buchwald-Hartwig amination is complex and involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), have proven to be particularly effective for the coupling of a wide range of aryl halides and amines. The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3). The solvent for the reaction is typically an anhydrous, aprotic solvent such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF).
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Fluoro-5-bromobenzaldehyde | Piperazine | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
| 3-Fluoro-5-bromobenzaldehyde | Piperazine | Pd2(dba)3 | SPhos | LHMDS | Dioxane | 90-120 | Good to Excellent |
| 3-Fluoro-5-bromobenzaldehyde | Piperazine | PdCl2(dppf) | dppf | Cs2CO3 | THF | 70-100 | Moderate to Good |
Synthesis of the Benzaldehyde Framework with Specific Fluorine Substitution
The synthesis of the 3-fluoro-5-substituted benzaldehyde core is a prerequisite for the subsequent introduction of the piperazine moiety. The strategic placement of the fluorine atom at the meta position relative to the aldehyde group, along with another functional group at the 5-position that can be either a leaving group for substitution or a precursor to it, is a key challenge.
Electrophilic Aromatic Substitution Routes
While direct electrophilic fluorination of benzaldehyde can be challenging due to the deactivating nature of the aldehyde group, it is a potential, albeit less common, route. Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4) can be used to introduce a fluorine atom onto an aromatic ring. However, controlling the regioselectivity to achieve the desired 3-fluoro substitution pattern on an unsubstituted benzaldehyde can be difficult, often leading to a mixture of ortho, meta, and para isomers. A more viable approach involves the fluorination of a pre-functionalized benzene (B151609) ring where directing groups can guide the electrophilic attack to the desired position. For instance, starting with a meta-directing group at one position and an ortho-, para-directing group at another could potentially lead to the desired substitution pattern. However, for the specific case of this compound, this is not the most straightforward approach.
A more practical strategy involves starting with a commercially available, appropriately substituted benzene derivative and then introducing the aldehyde functionality. For example, starting with 1-bromo-3-fluorobenzene, the aldehyde group could be introduced via a Vilsmeier-Haack reaction or by metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Selective Functionalization Techniques for Aromatic Aldehydes
Selective functionalization of a pre-existing benzaldehyde framework is another important strategy. For instance, starting from 3-fluorobenzaldehyde (B1666160), the introduction of a suitable functional group at the 5-position is necessary for the subsequent piperazine coupling. This can be achieved through electrophilic aromatic substitution reactions. For example, bromination of 3-fluorobenzaldehyde under carefully controlled conditions could yield 3-fluoro-5-bromobenzaldehyde. The directing effects of the fluorine (ortho-, para-directing) and the aldehyde (meta-directing) groups would both favor substitution at the 5-position.
Alternatively, nitration of 3-fluorobenzaldehyde would be expected to yield 3-fluoro-5-nitrobenzaldehyde. The nitro group can then be reduced to an amino group, which could potentially be converted to a leaving group (e.g., a diazonium salt) for subsequent nucleophilic substitution, although this is a more circuitous route.
Optimization of Reaction Conditions and Yields in Synthetic Sequences
In the case of the SNAr reaction of 3,5-difluorobenzaldehyde with piperazine, the molar ratio of the reactants is a critical factor. Using an excess of piperazine can help to drive the reaction to completion but may complicate the purification process. The choice of base and its stoichiometry are also important; a stronger base may lead to a faster reaction but could also promote side reactions. The temperature profile of the reaction is often carefully controlled to balance the rate of reaction with the stability of the reactants and products.
For the Buchwald-Hartwig amination, the catalyst loading is a key parameter to optimize. Lowering the catalyst concentration is desirable for cost and environmental reasons, but it may lead to longer reaction times or lower yields. The choice of ligand is perhaps the most critical factor, as different ligands can have a profound impact on the reaction's efficiency and substrate scope. Screening a variety of ligands is often necessary to identify the optimal one for a particular transformation. The base and solvent also have a significant influence on the outcome of the reaction, and their selection should be made based on the specific substrates and catalyst system being used.
The following table provides a hypothetical example of an optimization study for the Buchwald-Hartwig amination of 3-fluoro-5-bromobenzaldehyde with piperazine, illustrating how systematic variation of reaction parameters can lead to improved yields.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 65 |
| 2 | Pd2(dba)3 (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 8 | 85 |
| 3 | Pd2(dba)3 (1) | XPhos (2) | LHMDS (1.2) | Toluene | 100 | 8 | 78 |
| 4 | Pd2(dba)3 (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 110 | 6 | 92 |
| 5 | Pd2(dba)3 (0.5) | XPhos (1) | NaOtBu (1.5) | Toluene | 110 | 12 | 88 |
Through such systematic optimization, high-yielding and efficient synthetic routes to this compound can be developed, enabling its availability for further applications in drug discovery and development.
Catalytic Systems and Solvent Effects in Preparation
The preparation of N-aryl piperazine derivatives from fluorinated benzaldehydes is a well-established synthetic route. The reaction typically involves the nucleophilic substitution of a fluorine atom by the secondary amine of the piperazine ring. The success of this synthesis is highly dependent on the reaction environment, particularly the base used as a catalyst and the solvent.
Research into the synthesis of structurally related nitrogen-containing aldehydes, such as 4-(4-methyl-piperazine-l-yl) benzaldehyde, provides significant insights into the optimal conditions applicable to the synthesis of this compound. semanticscholar.org The reaction generally proceeds by heating a fluorobenzaldehyde precursor with piperazine in the presence of a base. nih.gov The choice of base is critical for activating the piperazine nucleophile and scavenging the hydrogen fluoride byproduct. Studies have shown that inorganic carbonates are effective catalysts for this transformation. A comparative analysis of different bases indicates that potassium carbonate (K2CO3) often provides the highest yields. semanticscholar.org
The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and outcome. Polar aprotic solvents are generally preferred for nucleophilic aromatic substitution reactions. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been identified as superior solvents for the synthesis of piperazinyl benzaldehydes, leading to significantly higher yields compared to non-polar solvents like toluene or xylene. semanticscholar.org Protic solvents such as methanol (B129727) have been shown to be ineffective, with no reaction observed. semanticscholar.org Temperature is another critical parameter, with studies indicating that temperatures around 80-90°C provide optimal yields while higher temperatures can lead to decomposition. semanticscholar.org
The following tables summarize the impact of different bases and solvents on the yield of analogous N-arylated aldehydes, providing a predictive framework for the synthesis of this compound.
Table 1: Effect of Different Bases on Product Yield
Data adapted from studies on analogous piperazinyl benzaldehydes. semanticscholar.org
| Base | % Yield |
| K₂CO₃ | 92% |
| Cs₂CO₃ | 88% |
| Na₂CO₃ | 87% |
| KHCO₃ | 85% |
| NaHCO₃ | 80% |
Table 2: Effect of Different Solvents on Product Yield
Data adapted from studies on analogous piperazinyl benzaldehydes. semanticscholar.org
| Solvent | % Yield |
| DMF | 95% |
| DMSO | 90% |
| Xylene | 75% |
| Toluene | 70% |
| Methanol | No Reaction |
| Acetone | No Reaction |
Multi-component Reaction Integration for Analogues and Derivatives
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. nih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally complex molecules from simple precursors. nih.gov Aldehydes are fundamental building blocks in a vast array of MCRs, making this compound an ideal substrate for generating novel derivatives.
The integration of this compound into MCRs allows for the diversification of the core structure, introducing new functional groups and stereochemical complexities. Several classical and modern MCRs utilize an aldehyde component, including the Ugi, Strecker, and Groebke–Blackburn reactions. nih.govnih.govrug.nl
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. By employing this compound, a diverse library of peptide-like scaffolds can be accessed. nih.gov
Strecker Reaction: A three-component reaction between an aldehyde, an amine, and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) yields an α-aminonitrile. nih.gov These products are valuable intermediates for the synthesis of α-amino acids and other nitrogen-containing compounds.
Groebke–Blackburn–Bienaymé Reaction (GBB-3CR): This is a three-component reaction of an aldehyde, an isocyanide, and a suitable N-nucleophile (such as an aminoazine) to form substituted imidazo-fused heterocycles. rug.nlresearchgate.net Utilizing this compound in this reaction would lead to the formation of complex heterocyclic systems incorporating the fluoro-piperazinylphenyl moiety.
Povarov Reaction: This reaction, often used to synthesize tetrahydroquinolines, can be performed as an MCR involving an aniline, an aldehyde, and an activated alkene. nih.gov
The application of MCRs provides a powerful strategy for leveraging the structural features of this compound to build complex and diverse molecular entities for various applications in chemical and pharmaceutical research.
Table 3: Potential Multi-component Reactions for Derivatization
| MCR Name | Reactants | Potential Product Class from this compound |
| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide derivatives |
| Strecker Synthesis | Aldehyde, Amine, Cyanide Source | α-Aminonitrile derivatives |
| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, Amino-heterocycle | Imidazo-fused heterocyclic derivatives |
| Povarov Reaction | Aldehyde, Aniline, Alkene | Tetrahydroquinoline derivatives |
Chemical Reactivity and Functional Group Transformations of 3 Fluoro 5 Piperazin 1 Yl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site for synthetic modifications, enabling the extension of the molecule's carbon framework and the introduction of new functionalities.
Oxidation and Reduction Pathways
The aldehyde group of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), converts the aldehyde to 3-fluoro-5-(piperazin-1-yl)benzoic acid. This transformation is fundamental in synthesizing derivatives where a carboxylic acid moiety is required for further reactions, such as amide bond formation.
Reduction: The aldehyde can be selectively reduced to the corresponding benzyl (B1604629) alcohol, (3-fluoro-5-(piperazin-1-yl)phenyl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This pathway is crucial for creating building blocks where a primary alcohol is needed for subsequent esterification or etherification reactions.
Condensation Reactions for Imine and Schiff Base Formation
The reaction of the aldehyde with primary amines is a classic condensation reaction that results in the formation of an imine, also known as a Schiff base, through the elimination of a water molecule. mdpi.commasterorganicchemistry.com This reaction is often catalyzed by a trace amount of acid. operachem.com The formation of the C=N double bond is a versatile method for linking the benzaldehyde (B42025) core to other molecular fragments.
The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration, often facilitated by acid catalysis or removal of water, yields the stable imine product. operachem.com This reaction is widely employed in the synthesis of various biologically active compounds and ligands for metal complexes. nih.govsemanticscholar.org
| Reactant (Primary Amine) | Product (Imine/Schiff Base) | Reaction Conditions |
| Aniline | N-(3-fluoro-5-(piperazin-1-yl)benzylidene)aniline | Ethanol, reflux |
| Thiosemicarbazide | 2-((3-fluoro-5-(piperazin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide | Ethanol, reflux nih.gov |
| 1-Amino-4-methylpiperazine | 1-((3-fluoro-5-(piperazin-1-yl)phenyl)methylene)-4-methylpiperazin-1-amine | Methanol (B129727), acetic acid catalyst dergipark.org.tr |
Knoevenagel Condensation and Related Alkene Formation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by a dehydration reaction. wikipedia.org This process, typically catalyzed by a weak base like piperidine or pyridine, is a powerful tool for carbon-carbon bond formation and results in the synthesis of α,β-unsaturated compounds. wikipedia.orgnih.gov
Active methylene compounds, such as malononitrile or ethyl cyanoacetate, are used to generate a carbanion in the presence of a base. nih.govsigmaaldrich.com This carbanion then attacks the aldehyde's carbonyl carbon. The resulting intermediate subsequently eliminates a molecule of water to form a new carbon-carbon double bond.
| Active Methylene Compound | Base Catalyst | Product |
| Malononitrile | Piperidine | 2-((3-fluoro-5-(piperazin-1-yl)phenyl)methylene)malononitrile |
| Diethyl malonate | Pyridine, Acetic Acid | Diethyl 2-((3-fluoro-5-(piperazin-1-yl)phenyl)methylene)malonate |
| Cyanoacetic acid | Ammonium acetate (B1210297) | (E)-2-cyano-3-(3-fluoro-5-(piperazin-1-yl)phenyl)acrylic acid |
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and serve as key sites for introducing a variety of substituents.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the piperazine nitrogens allows for straightforward alkylation and acylation reactions.
N-Alkylation: This reaction involves the substitution of a hydrogen atom on one of the piperazine nitrogens with an alkyl group, typically by reacting with an alkyl halide (e.g., methyl iodide) or other alkylating agents in the presence of a base to neutralize the resulting acid. mdpi.comambeed.com This allows for the introduction of diverse alkyl chains onto the piperazine ring. Solvent choice can play a critical role in directing the selectivity of the alkylation. nih.gov
N-Acylation: Acylation occurs when the piperazine nitrogen attacks an acylating agent, such as an acid chloride or anhydride. This reaction forms an amide bond and is a common strategy for attaching various functional groups. For instance, reaction with acryloyl chloride introduces a polymerizable acryloyl group. researchgate.net
Formation of Substituted Piperazine Derivatives
The reactivity of the piperazine nitrogens is fundamental to creating a vast library of derivatives. By choosing appropriate alkylating or acylating agents, a wide range of functionalities can be appended to the core structure. For example, reacting this compound with various electrophiles leads to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov The synthesis of these derivatives often involves standard protocols for nucleophilic substitution or amide bond formation. eurekaselect.com
| Reagent | Reaction Type | Product |
| Methyl Iodide / K₂CO₃ | N-Alkylation | 3-Fluoro-5-(4-methylpiperazin-1-yl)benzaldehyde |
| Acetyl Chloride / Triethylamine (B128534) | N-Acylation | 1-(4-(3-fluoro-5-formylphenyl)piperazin-1-yl)ethan-1-one |
| Benzyl Bromide / NaHCO₃ | N-Alkylation | 3-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde |
Aromatic Ring Functionalization and Substitution Patterns
The substitution pattern of this compound, with substituents at the 1, 3, and 5 positions, leaves the C2, C4, and C6 positions available for further functionalization. The inherent electronic properties of the existing substituents will direct incoming groups to specific positions. The piperazinyl group, a strong activating and ortho-, para-directing group, would favor substitution at the C2, C4, and C6 positions. Conversely, the benzaldehyde group is a deactivating and meta-directing group, which would direct incoming electrophiles to the C2 and C6 positions relative to its own position (which are the same as the ortho positions to the piperazine). The fluorine atom has a dual role; it is deactivating due to its inductive effect but ortho-, para-directing due to resonance. Its influence will be weighed against the more powerful piperazinyl group.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile.
In the case of this compound, several groups could potentially direct metalation. The tertiary amine of the piperazine ring is a known DMG. Additionally, the aldehyde group can be converted in situ into a more potent DMG, for example, by reaction with a lithium amide to form a lithium aminoxide.
The piperazinyl group would direct metalation to its ortho positions, C2 and C6. The fluorine atom at C3 would increase the acidity of the proton at C2, potentially making this site the most favorable for deprotonation. The aldehyde group, if not modified, would disfavor metalation due to its electrophilic nature. However, transient protection strategies could be employed where the aldehyde reacts with the organolithium reagent or an amide base to form a directing group.
Considering the combined effects, directed ortho-metalation would most likely occur at the C2 position, which is ortho to the piperazinyl directing group and activated by the adjacent fluorine atom.
Plausible Directed ortho-Metalation Reactions of this compound
| Electrophile | Reagents | Expected Product |
| Dimethyl disulfide (CH₃SSCH₃) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. CH₃SSCH₃ | 3-Fluoro-2-(methylthio)-5-(piperazin-1-yl)benzaldehyde |
| Iodine (I₂) | 1. n-BuLi, THF, -78 °C; 2. I₂ | 3-Fluoro-2-iodo-5-(piperazin-1-yl)benzaldehyde |
| N,N-Dimethylformamide (DMF) | 1. t-BuLi, Et₂O, -78 °C; 2. DMF | 2,6-Diformyl-3-fluoro-5-(piperazin-1-yl)benzene |
| Trimethylsilyl (B98337) chloride (TMSCl) | 1. LDA, THF, -78 °C; 2. TMSCl | 3-Fluoro-5-(piperazin-1-yl)-2-(trimethylsilyl)benzaldehyde |
This table represents hypothetical reactions based on established principles of directed ortho-metalation, as direct experimental data for this specific compound is not available in the provided search results.
Halogen exchange reactions on aromatic rings, particularly the replacement of one halogen with another, are synthetically useful transformations. The "Halex" process, for instance, typically involves the nucleophilic substitution of an activated aromatic chloride or bromide with fluoride (B91410). However, the reverse reaction, replacing fluorine with another halogen, is less common and generally requires specific conditions.
In this compound, the fluorine atom is not situated in a position that is highly activated towards classical nucleophilic aromatic substitution (SNAr). SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the powerful electron-donating piperazinyl group is para to the fluorine, which would disfavor a standard SNAr mechanism.
However, other transformations involving the fluorine atom are conceivable. A "halogen dance" reaction, which is the base-induced migration of a halogen on an aromatic ring, could potentially occur, although this is more commonly observed with heavier halogens like bromine and iodine. Under strongly basic conditions, it is possible that deprotonation adjacent to the fluorine could lead to rearrangement, though this is speculative without experimental evidence.
More plausible transformations would involve the nucleophilic substitution of the fluorine atom if the aromatic ring's electron density is sufficiently reduced, for example, by complexation with a Lewis acid or through the formation of an electron-deficient intermediate.
Potential Aromatic Transformations Involving the Fluoro-Substituent
| Reaction Type | Reagents | Potential Product | Notes |
| Nucleophilic Aromatic Substitution | NaOMe, DMSO, heat | 3-Methoxy-5-(piperazin-1-yl)benzaldehyde | This reaction is generally unfavorable due to the electron-donating piperazine group but may proceed under harsh conditions. |
| Buchwald-Hartwig Amination | A secondary amine, Pd catalyst, ligand, base | 3-(Dialkylamino)-5-(piperazin-1-yl)benzaldehyde | This would be a substitution of the fluorine via a cross-coupling reaction. |
| Suzuki Coupling | An arylboronic acid, Pd catalyst, base | 3-Aryl-5-(piperazin-1-yl)benzaldehyde | A cross-coupling reaction to form a C-C bond at the position of the fluorine. |
This table outlines potential transformations based on modern synthetic methodologies. The feasibility of these reactions on the specific substrate would require experimental verification.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Fluoro 5 Piperazin 1 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F).
Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. oregonstate.edu
For 3-Fluoro-5-(piperazin-1-yl)benzaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons, and the piperazine (B1678402) ring protons.
Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-10.5 ppm. oregonstate.edudocbrown.info
Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine and aldehyde groups and the electron-donating nature of the piperazine group. They are expected to resonate in the aromatic region (δ 6.5-8.5 ppm). oregonstate.edu The proton positioned between the fluorine and piperazine substituents would likely appear as a distinct multiplet, while the other two aromatic protons would also show characteristic splitting patterns due to coupling with each other and with the fluorine atom.
Piperazine Protons: The piperazine ring contains eight protons in two different chemical environments: those directly bonded to the nitrogen attached to the aromatic ring (N-Ar) and those on the secondary amine (-NH-). The protons alpha to the nitrogen atoms are deshielded and typically appear as multiplets around δ 3.0-3.5 ppm. The protons further from the ring on the secondary amine side would likely appear at a slightly different shift in the same region. The proton on the secondary nitrogen itself may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (Ar-H) | 6.5 - 8.5 | Multiplets (m) |
| Piperazine (-CH₂-N-Ar) | 3.2 - 3.6 | Multiplet (m) |
| Piperazine (-CH₂-NH) | 3.0 - 3.4 | Multiplet (m) |
| Piperazine (-NH) | Variable, broad | Singlet (br s) |
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom depends on its hybridization and electronic environment.
Carbonyl Carbon: The carbon of the aldehyde group (C=O) is significantly deshielded and will appear at the far downfield end of the spectrum, typically in the range of δ 190-195 ppm. docbrown.infowisc.edu Substituent effects on the benzene ring can influence this shift. nih.govresearchgate.net
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected by the high electronegativity of fluorine. The carbon bonded to the piperazine group (C-N) and the carbon bonded to the aldehyde group (C-CHO) will also have characteristic shifts.
Piperazine Carbons: The carbon atoms of the piperazine ring are sp³ hybridized and will appear in the aliphatic region of the spectrum. The four carbons adjacent to the nitrogen attached to the aromatic ring may be equivalent and appear as one signal, while the other four carbons adjacent to the secondary amine may also be equivalent, resulting in a second signal, typically in the δ 40-55 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (-CHO) | 190 - 195 |
| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic (C-N) | 150 - 155 |
| Aromatic (C-CHO) | 135 - 140 |
| Aromatic (Ar-C) | 105 - 130 |
| Piperazine (-CH₂-N-Ar) | 45 - 55 |
| Piperazine (-CH₂-NH) | 40 - 50 |
Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. thermofisher.comazom.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this technique particularly powerful. nih.gov The chemical shift range for ¹⁹F is much broader than for ¹H, which often results in simpler, well-resolved spectra. thermofisher.comazom.com
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to spin-spin coupling with the nearby aromatic protons (³JHF and ⁴JHF). cdnsciencepub.com
While 1D NMR spectra provide information on chemical shifts and basic coupling, 2D NMR experiments are crucial for definitively assigning signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity of the protons on the aromatic ring and establish the arrangement of protons within the piperazine ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. mdpi.com It is instrumental in piecing together the molecular framework. For instance, an HMBC experiment would show a correlation between the aldehyde proton and the aromatic carbon it is attached to, as well as the adjacent aromatic carbons. It would also show correlations between the piperazine protons and the aromatic carbon C-5, confirming the attachment point of the piperazine ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov
For this compound (C₁₁H₁₃FN₂O), the molecular ion peak [M]⁺ would be observed at m/z = 224.25. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. Key fragmentation pathways for piperazine-containing compounds often involve the cleavage of the piperazine ring or the bond connecting it to the aryl group. researchgate.netxml-journal.net
Expected fragment ions could include:
[M-H]⁺ (m/z 223): Loss of a hydrogen radical.
[M-CHO]⁺ (m/z 195): Loss of the formyl radical, a common fragmentation for benzaldehydes.
Fragments resulting from the cleavage of the piperazine ring, which typically produces a series of characteristic ions. xml-journal.netnist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. nih.gov
For this compound, HRMS would be used to confirm its elemental composition, C₁₁H₁₃FN₂O. The theoretical exact mass of the protonated molecule [M+H]⁺ is 225.1139. An experimentally determined mass that matches this value to within 5 ppm would provide unambiguous evidence for the proposed molecular formula.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₄FN₂O⁺ | 225.1139 |
Fragmentation Patterns for Structural Information
Mass spectrometry (MS) is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon ionization. For this compound, electron ionization (EI) would likely produce an energetically unstable molecular ion ([M]•+) that subsequently breaks down into smaller, more stable fragments. The resulting mass spectrum would be a unique fingerprint of the molecule. libretexts.orggbiosciences.com
The fragmentation of this molecule is expected to follow pathways characteristic of its three main components: the benzaldehyde (B42025) group, the N-aryl bond, and the piperazine ring. researchgate.netlibretexts.orgmiamioh.edu
Aldehyde Fragmentation: A primary fragmentation event for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1), which is often a very prominent peak. miamioh.edudocbrown.info Another common pathway is the loss of the entire formyl group (CHO) as a radical, resulting in a fragment at M-29. libretexts.orgdocbrown.info
Piperazine Ring Fragmentation: The piperazine moiety is prone to characteristic ring cleavage. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would lead to the opening of the piperazine ring and the generation of a series of nitrogen-containing fragments. Fission of the piperazine ring can result in the loss of neutral fragments like C2H4N, leading to characteristic ion peaks. researchgate.net
N-Aryl Bond Cleavage: Cleavage of the bond between the phenyl ring and the piperazine nitrogen can also occur, leading to ions corresponding to the fluorinated benzaldehyde portion and the piperazine ring separately.
A summary of predicted key fragmentation patterns is presented below.
| Predicted Fragment (m/z) | Proposed Lost Neutral Fragment | Fragmentation Pathway |
| M-1 | H• | Loss of the aldehydic hydrogen |
| M-29 | CHO• | Loss of the formyl radical |
| M-43 | C2H5N | Cleavage of the piperazine ring |
| M-56 | C3H6N | Further fragmentation of the piperazine ring |
These predicted patterns, based on the known behavior of similar compounds, provide a robust framework for interpreting the mass spectrum of this compound and confirming its structure. researchgate.netdocbrown.info
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. Data from analogous substituted benzaldehydes and N-arylpiperazines allow for a reliable prediction of these vibrational frequencies. nist.govsolidstatetechnology.us
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde | C-H Stretch | 2850-2820 and 2750-2720 (doublet) |
| Carbonyl | C=O Stretch | ~1700-1685 |
| Aromatic Ring | C-H Stretch | ~3100-3000 |
| Aromatic Ring | C=C Stretch | ~1600, 1580, 1480 |
| Piperazine | N-H Stretch (secondary amine) | ~3350-3300 (weak to medium) |
| C-N Bonds | C-N Stretch | ~1250-1350 |
| C-F Bond | C-F Stretch | ~1300-1100 |
Interactive Data Table: Predicted IR Absorption Bands
The carbonyl (C=O) stretching frequency is particularly sensitive to electronic effects from substituents on the benzene ring. ias.ac.in The electron-donating piperazine group and the electron-withdrawing fluorine atom would collectively influence the exact position of this band. The presence of a sharp, intense peak around 1700 cm⁻¹ would be a strong indicator of the benzaldehyde moiety. solidstatetechnology.us Similarly, the characteristic doublet for the aldehyde C-H stretch and the strong absorption from the C-F bond would be key diagnostic features in the spectrum. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The chromophores in this compound are the substituted benzene ring and the carbonyl group. The absorption of UV light excites electrons from lower-energy orbitals (HOMO) to higher-energy orbitals (LUMO). libretexts.org
For aromatic carbonyl compounds like benzaldehyde, two primary types of electronic transitions are observed: researchgate.netresearchgate.net
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these often appear as two distinct bands (E-band and B-band). wikipedia.org
n → π* Transitions: This is a lower-energy, lower-intensity transition involving the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristically weak. libretexts.org
The presence of the piperazine and fluorine substituents will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. The electron-donating piperazine group (an auxochrome) is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. acs.org
| Transition Type | Chromophore | Predicted λmax (nm) | Relative Intensity |
| π → π* (E-band) | Substituted Benzene Ring | ~210-230 | High |
| π → π* (B-band) | Substituted Benzene Ring | ~250-270 | Medium |
| n → π* | Carbonyl Group (C=O) | ~300-330 | Low |
Interactive Data Table: Predicted Electronic Transitions
These transitions provide a detailed picture of the electronic structure of the molecule's conjugated system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related N,N'-disubstituted piperazines and substituted benzaldehydes allows for a detailed prediction of its solid-state characteristics. nih.govrsc.orgresearchgate.net
Piperazine Ring Conformation: Based on numerous crystal structures of piperazine derivatives, the six-membered piperazine ring is expected to adopt a stable chair conformation. nih.govbeilstein-journals.org
Torsion Angles: The relative orientation of the molecular fragments is critical. Key torsion angles include:
C-C-C-O (Aryl-Aldehyde): The torsion angle around the bond connecting the aldehyde group to the phenyl ring will determine its coplanarity with the ring. For benzaldehydes, this group is often nearly coplanar with the aromatic ring to maximize conjugation, but steric hindrance can cause deviation.
Analysis of analogous compounds suggests that the phenyl ring is significantly inclined with respect to the mean plane of the piperazine ring. nih.gov
The way molecules pack in a crystal lattice is dictated by a network of intermolecular interactions. nih.govrsc.org For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal structure.
Hydrogen Bonding: The secondary amine (N-H) in the piperazine ring is a hydrogen bond donor. It can form strong N-H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule or N-H···N bonds with the other piperazine nitrogen, leading to the formation of chains or dimeric motifs.
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving aromatic and aldehydic C-H groups as donors and the carbonyl oxygen or fluorine atom as acceptors are also expected. These interactions are frequently observed in the crystal packing of benzaldehyde derivatives. nih.gov
Interactions Involving Fluorine: The fluorine substituent can participate in various weak interactions. While traditional halogen bonding may be weak for fluorine, C-F···H contacts and dipole-dipole interactions involving the highly polar C-F bond can influence molecular packing. nih.govnih.gov Fluorine substitution can also modulate the quadrupolar moment of the aromatic ring, affecting π-π stacking interactions. researchgate.net
The interplay of these diverse and relatively weak interactions would ultimately define the three-dimensional supramolecular architecture of this compound in the solid state. rsc.org
Computational and Theoretical Investigations into 3 Fluoro 5 Piperazin 1 Yl Benzaldehyde
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jksus.org By employing functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain a detailed description of the molecule's electronic properties. jksus.orgirjweb.com These calculations provide valuable information about the distribution of electrons and the energies of the molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.netemerginginvestigators.org
For a molecule like 3-Fluoro-5-(piperazin-1-yl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring and the benzaldehyde (B42025) moiety, while the LUMO would be distributed over the aromatic ring and the aldehyde group. The energy of these orbitals and the resulting energy gap can be calculated using DFT. These values are critical for predicting the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited. researchgate.net
Table 1: Theoretical Electronic Properties of this compound
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 4.5 |
Note: The values presented are typical ranges observed for similar aromatic compounds and are subject to the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
In the MEP map of this compound, the regions of negative potential (typically colored in shades of red and yellow) are located around the electronegative atoms, such as the oxygen of the aldehyde group and the fluorine atom. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are generally found around the hydrogen atoms, particularly those of the piperazine ring, indicating sites for potential nucleophilic attack. nih.gov This visualization provides a clear and intuitive guide to the molecule's reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the piperazine ring and its linkage to the benzaldehyde core suggests that this compound can exist in multiple conformations.
Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the corresponding energy profile. For this compound, the most significant rotational barriers would be associated with the bond connecting the piperazine nitrogen to the aromatic ring and the bond connecting the aldehyde group to the ring. The piperazine ring itself can adopt different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.
By performing a potential energy surface scan, the lowest energy conformers can be identified. These preferred conformations correspond to the most stable arrangements of the atoms in space. The energy differences between various conformers and the rotational barriers separating them provide insight into the molecule's flexibility and the likelihood of conformational changes at a given temperature.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. researchgate.net By simulating the motion of the atoms at a specific temperature, MD simulations can explore the accessible conformational space and reveal the dynamic interplay between different flexible parts of the molecule.
These simulations can show how the piperazine ring puckers and how the orientation of the piperazine and aldehyde groups relative to the fluorobenzaldehyde ring fluctuates. The results of MD simulations can be analyzed to determine the population of different conformers and the timescales of their interconversion, offering a deeper understanding of the molecule's behavior in a dynamic environment.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for predicting the feasibility and rate of a chemical transformation. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions can be theoretically investigated by modeling its interaction with a nucleophile and mapping out the entire reaction pathway.
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can provide a detailed picture of its expected spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in the analysis and interpretation of experimental data.
The primary approach for these theoretical investigations involves Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Specifically, the B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is commonly employed for its accuracy in predicting molecular properties. scielo.org.zaresearchgate.net
Predicted ¹H and ¹³C NMR Spectra
The prediction of NMR spectra through computational methods is a well-established technique for the structural elucidation of organic compounds. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized in conjunction with DFT to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts. scielo.org.zaresearchgate.net
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The calculations would account for the influence of the fluorine atom, the piperazine ring, and the benzaldehyde moiety on the electronic environment of each nucleus.
Below are illustrative tables of the type of data that would be generated from such computational studies.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes to show the expected format of computational data.
| Atom Number | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (Aldehyde) | 9.8 - 10.0 |
| H (Aromatic) | 7.0 - 7.5 |
| H (Piperazine - proximal to ring) | 3.2 - 3.4 |
| H (Piperazine - distal to ring) | 3.0 - 3.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes to show the expected format of computational data.
| Atom Number | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Aldehyde) | 190 - 192 |
| C (Aromatic - C-CHO) | 135 - 137 |
| C (Aromatic - C-F) | 162 - 165 (JCF) |
| C (Aromatic - C-N) | 150 - 153 |
| C (Aromatic) | 110 - 125 |
| C (Piperazine - proximal to ring) | 48 - 52 |
Predicted Infrared (IR) Spectrum
Theoretical calculations of the IR spectrum for this compound would involve the computation of its vibrational frequencies. These calculations are typically performed using DFT methods, such as B3LYP, which can predict the frequencies and intensities of the vibrational modes of the molecule. scielo.org.za
The predicted IR spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, the stretching vibration of the carbonyl group (C=O) in the benzaldehyde moiety is expected to be a prominent feature. Similarly, the C-F stretching vibration, C-N stretching of the piperazine ring, and the various C-H vibrations of the aromatic and piperazine rings would be identified.
Table 3: Predicted Major Vibrational Frequencies for this compound This table is for illustrative purposes to show the expected format of computational data.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Piperazine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aldehyde) | 2700 - 2900 |
| C=O Stretch (Aldehyde) | 1680 - 1710 |
| C=C Stretch (Aromatic) | 1550 - 1650 |
| C-N Stretch (Piperazine) | 1150 - 1250 |
Predicted Ultraviolet-Visible (UV-Vis) Spectrum
The prediction of the UV-Vis absorption spectrum of this compound is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the electronic excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, respectively.
The predicted UV-Vis spectrum would reveal the electronic transitions within the molecule, which are influenced by the chromophores present, namely the fluorinated benzaldehyde and the piperazine substituent. The calculations would likely show π → π* and n → π* transitions associated with the aromatic system and the carbonyl group.
Table 4: Predicted UV-Vis Absorption for this compound This table is for illustrative purposes to show the expected format of computational data.
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | 320 - 340 | Low |
| π → π* | 270 - 290 | High |
Applications of 3 Fluoro 5 Piperazin 1 Yl Benzaldehyde As a Synthetic Building Block and Chemical Scaffold
Design and Synthesis of Complex Heterocyclic Systems
The structure of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde is particularly well-suited for the construction of complex heterocyclic frameworks, which are central to medicinal chemistry and drug discovery. The piperazine (B1678402) ring is a well-established "privileged scaffold" in pharmacology, appearing in numerous biologically active compounds. researchgate.netmdpi.com The aldehyde function provides a key reactive site for cyclization and condensation reactions, enabling the formation of new ring systems.
Integration into Advanced Fluorinated Organic Molecules
The presence of a fluorine atom on the benzaldehyde (B42025) ring is significant, as the incorporation of fluorine into organic molecules is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. As a fluorinated building block, this compound allows for the direct integration of this beneficial element into larger, more complex drug candidates and advanced organic molecules. The aldehyde group can undergo various transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, while retaining the fluoro-piperazinylphenyl core, thus creating a family of related fluorinated intermediates for further synthetic elaboration.
Scaffold for Multi-functional Compound Assembly
The compound's true synthetic power lies in its utility as a scaffold for assembling compounds with multiple functional domains. The piperazine moiety contains a secondary amine that serves as a versatile handle for introducing additional substituents or for linking the entire benzaldehyde unit to other molecular systems. mdpi.com This dual reactivity—the aldehyde at one end and the piperazine nitrogen at the other—allows for the systematic construction of diverse molecular architectures.
Research has identified the piperazine core, linked to other heterocycles like 1,3,5-triazine (B166579), as a promising scaffold for developing novel therapeutic agents, such as anti-schistosomal compounds. wellcomeopenresearch.orgnih.gov In these studies, the piperazine acts as a central linker, and building blocks analogous to this compound are used to explore the chemical space around this core structure. wellcomeopenresearch.orgnih.gov This approach highlights its role in diversity-oriented synthesis, where a common core is decorated with various functional groups to generate libraries of compounds for biological screening.
Table 1: Key Structural Features and Their Synthetic Utility
| Structural Feature | Type of Reactivity | Potential Applications in Synthesis |
|---|---|---|
| Aldehyde Group | Electrophilic | Condensation, Reductive Amination, Oxidation, Reduction, Wittig Reactions |
| Piperazine Ring | Nucleophilic (Secondary Amine) | Acylation, Alkylation, Arylation, Linker for molecular assembly |
| Fluorinated Phenyl Ring | Aromatic Core | Modulates electronic properties, enhances metabolic stability in derivatives |
Role in the Development of New Materials and Dyes
While extensively utilized in medicinal chemistry, the structural attributes of this compound also suggest its potential as a precursor in materials science. Aromatic aldehydes and piperazine derivatives are classes of compounds that can be incorporated into larger polymeric or dendritic structures with unique properties.
Synthesis of Dendritic Chromophores
Dendritic chromophores are highly branched molecules with tailored photophysical properties. Although specific examples employing this compound are not prominent in the literature, its structure is analogous to building blocks used for such purposes. The aldehyde group can serve as a reactive site for the convergent or divergent synthesis of dendrimers. The piperazine and fluorine substituents can be used to fine-tune the electronic properties and solubility of the resulting macromolecules, which is critical for their application as components in advanced dyes or light-harvesting systems.
Precursor for Opto-electronic Materials Research
The synthesis of novel organic materials for opto-electronic applications often relies on precursors that contain both electron-donating and electron-withdrawing groups within a conjugated system. The piperazine group is electron-donating, while the benzaldehyde moiety is electron-withdrawing. This inherent "push-pull" electronic character, combined with the influence of the fluorine atom, makes this compound a plausible candidate for the synthesis of organic semiconductors, non-linear optical materials, or components for organic light-emitting diodes (OLEDs). Chemical suppliers often categorize this compound among building blocks for electronic and optical materials, indicating its recognized potential in this research area. bldpharm.com
Chemical Probes and Tools in Research
In chemical biology and molecular pharmacology, chemical probes are essential tools for studying biological processes. An effective probe requires a recognition element, a reactive group for covalent labeling, and often a reporter tag (like a fluorophore or biotin). This compound possesses features that make it an attractive starting point for the design of such research tools.
The aldehyde functionality is a bio-orthogonal reactive group, meaning it can react selectively with specific partners like hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, respectively. This reaction is commonly used to label proteins and other biomolecules. The secondary amine of the piperazine ring provides a convenient attachment point for installing reporter tags without interfering with the aldehyde's reactivity. Therefore, this compound can serve as a versatile linker or scaffold for creating customized chemical probes to investigate protein function or identify new drug targets.
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1694588-92-5 | bldpharm.com |
| Molecular Formula | C11H13FN2O | bldpharm.com |
| Molecular Weight | 208.23 g/mol | bldpharm.com |
| MDL Number | MFCD31443225 | bldpharm.com |
Generation of Ligands for Chemical Biology Studies (focused on chemical design)
In the design of ligands and chemical probes for biological studies, this compound serves as an exemplary scaffold. The design rationale for its use is rooted in the concept of "privileged structures," where certain molecular frameworks, like the piperazine ring, are frequently found in bioactive compounds and can interact with multiple biological targets. tandfonline.comnih.govresearchgate.net The chemical design of new ligands from this building block leverages the distinct properties of its three core components.
The Piperazine Scaffold : The piperazine ring is a cornerstone of medicinal chemistry. tandfonline.comnih.gov Its inclusion in a ligand design offers several advantages. The secondary amine provides a readily functionalizable handle for introducing a wide variety of substituents, allowing for the systematic exploration of chemical space to optimize binding affinity and selectivity. Furthermore, the piperazine moiety, with its basic nitrogen atoms, can significantly enhance the aqueous solubility of the final ligand, a crucial parameter for biological assays. nih.gov It can act as a rigid linker to correctly orient other pharmacophoric groups or participate directly in hydrogen bonding with a biological target. researchgate.net
The Aldehyde Handle : The benzaldehyde group is a versatile functional group for synthetic elaboration. numberanalytics.commsu.edu It serves as an electrophilic center for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones. acs.orgresearchgate.net This reactivity allows chemists to easily conjugate the scaffold to other molecules, such as peptides, fluorescent reporters, or solid supports, to create sophisticated chemical biology tools.
The Fluorine Substituent : The strategic placement of a fluorine atom on the aromatic ring is a common tactic in modern drug design to fine-tune molecular properties. nih.govrsc.org The fluorine atom can modulate the basicity (pKa) of the nearby piperazine nitrogen, influence the electronic character of the aromatic ring, and increase metabolic stability by blocking potential sites of oxidation. ethernet.edu.et It also tends to increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. nih.gov
The combination of these features in a single, compact building block allows for a modular approach to ligand design, where each part of the molecule can be systematically modified to achieve the desired chemical and biological profile.
| Functional Moiety | Primary Role in Chemical Design | Synthetic Utility |
|---|---|---|
| Piperazine Ring | Provides a "privileged" scaffold; modulates solubility and basicity; acts as a versatile linker. tandfonline.comnih.gov | Secondary amine allows for N-alkylation and N-acylation to introduce diversity. mdpi.com |
| Aldehyde Group | Acts as a reactive handle for conjugation and synthetic elaboration. numberanalytics.com | Enables reductive amination, condensation reactions (e.g., imine formation), and carbon-carbon bond formations. msu.eduacs.org |
| Fluorine Atom | Modulates electronic properties, lipophilicity, and metabolic stability. rsc.orgethernet.edu.et | Influences the reactivity of the aromatic ring and adjacent functional groups. nih.gov |
Precursors for Photochemical Investigations
While specific studies detailing the use of this compound in photochemistry are not extensively documented, its structure contains the necessary chromophore to serve as a precursor for molecules used in photochemical investigations. The benzaldehyde core is known to possess photochemical activity; upon UV irradiation, it can be excited to a triplet state, enabling it to act as a photosensitizer or participate in radical reactions through hydrogen abstraction or electron transfer. beilstein-journals.orgresearchgate.netnih.gov
Derivatives of benzaldehyde are used to create a variety of photochemically active compounds, including photosensitizing dyes and organic photoredox catalysts. dtic.milmdpi.com For instance, condensation of the aldehyde with active methylene (B1212753) compounds can yield styryl-type dyes, whose absorption and emission properties can be tuned by the substituents on the aromatic ring. dtic.mil
The fluoro and piperazinyl groups on the this compound scaffold would be expected to modulate the photophysical properties of the benzaldehyde core.
The electron-donating piperazine group and the electron-withdrawing fluorine group create a "push-pull" electronic system that can influence the energy of the n→π* and π→π* electronic transitions, thereby shifting the absorption wavelength.
The piperazine moiety offers a site for attaching the photosensitizer to other molecules or systems of interest.
The fluorine atom can enhance the stability of the resulting photochemical compound.
Therefore, this compound represents a viable starting material for the rational design of novel photosensitizers or organic photocatalysts with tailored electronic properties and synthetic handles for further functionalization. mdpi.comresearchgate.net
Structure-Property Relationship Studies in Chemical Design (excluding biological/clinical properties)
The utility of this compound as a synthetic building block is fundamentally linked to the relationship between its molecular structure and its chemical properties. Understanding how the interplay of the fluoro, piperazine, and benzaldehyde moieties governs reactivity and physicochemical parameters is crucial for its effective application in chemical design.
Influence of Fluoro-Piperazine-Benzaldehyde Scaffold on Chemical Reactivity
The chemical reactivity of this compound is defined by the three distinct functional groups present on the scaffold.
Aldehyde Group : As a classic carbonyl compound, the aldehyde is the primary site of electrophilic reactivity. It readily undergoes nucleophilic addition with a variety of carbon and heteroatom nucleophiles. msu.edu This enables key synthetic transformations such as the formation of imines with primary amines, hydrazones with hydrazines, and alcohols via reduction with agents like sodium borohydride (B1222165) or addition of organometallic reagents. msu.eduacs.org It can also be oxidized to the corresponding carboxylic acid.
Piperazine Ring : The piperazine ring contains two nitrogen atoms with different reactivity profiles. The N-1 nitrogen, being directly attached to the aromatic ring, has reduced basicity and nucleophilicity due to the delocalization of its lone pair into the π-system. The N-4 nitrogen, however, behaves as a typical secondary amine. It is basic and nucleophilic, making it the primary site for reactions such as alkylation, acylation, and sulfonylation, allowing for the facile introduction of diverse substituents. mdpi.comambeed.com
Aromatic Ring : The substitution pattern on the benzene (B151609) ring creates a unique electronic environment. The piperazine group is an activating, ortho-para directing group due to the +M (mesomeric) effect of the nitrogen lone pair. Conversely, the fluorine atom is a deactivating, ortho-para directing group that exerts a strong -I (inductive) electron-withdrawing effect. nih.gov Their relative positions influence the electron density of the ring and the electrophilicity of the aldehyde's carbonyl carbon. This push-pull electronic nature can be exploited in more advanced synthetic steps.
| Functional Group | Reaction Type | Example Transformation |
|---|---|---|
| Aldehyde | Condensation | Formation of an imine (Schiff base) with a primary amine. acs.org |
| Reduction | Conversion to a benzyl (B1604629) alcohol using NaBH₄. msu.edu | |
| Oxidation | Conversion to a benzoic acid using an oxidizing agent. msu.edu | |
| Piperazine (N-4) | N-Alkylation | Reaction with an alkyl halide to form a tertiary amine. mdpi.com |
| N-Acylation | Reaction with an acyl chloride to form an amide. |
Modulation of Physicochemical Parameters for Synthetic Utility
The specific arrangement of functional groups in this compound allows for the fine-tuning of key physicochemical properties that are critical for its utility in a synthetic context, such as reaction workup, purification, and solubility.
Basicity (pKa) : The piperazine moiety confers basicity to the molecule. nih.gov The secondary amine at the N-4 position can be protonated under acidic conditions. This property is highly useful during aqueous workups, as the compound's solubility can be switched by adjusting the pH. It can be extracted into an acidic aqueous phase, separating it from non-basic impurities, and then recovered by basifying the aqueous layer and extracting into an organic solvent. The fluorine atom's electron-withdrawing effect can subtly lower the pKa of the piperazine nitrogens compared to an unsubstituted analogue. ethernet.edu.et
Lipophilicity (LogP) : Lipophilicity is a measure of a compound's preference for a nonpolar solvent over a polar one. The introduction of a fluorine atom generally increases a molecule's LogP, enhancing its lipophilicity. rsc.orgresearchgate.net In contrast, the piperazine ring is a polar, hydrophilic group that tends to decrease LogP. nih.gov The balance of these opposing effects in this compound results in a molecule with moderate polarity, which is often ideal for achieving solubility in a range of common organic solvents used for reactions and for purification by silica (B1680970) gel chromatography.
Solubility : The combination of a lipophilic fluorinated aromatic ring and a hydrophilic, ionizable piperazine group gives the molecule amphiphilic character. It is generally soluble in polar organic solvents like methanol (B129727), ethanol, and DMSO. As mentioned, its solubility in aqueous media is highly pH-dependent due to the basicity of the piperazine ring. nih.gov This tunable solubility is a significant advantage for its practical handling in a synthetic laboratory.
| Property | Influence of Piperazine Ring | Influence of Fluorine Atom | Overall Synthetic Utility |
|---|---|---|---|
| Basicity (pKa) | Confers basicity, allowing for protonation. nih.gov | Slightly reduces basicity through inductive effect. ethernet.edu.et | Enables pH-dependent extraction for purification. |
| Lipophilicity (LogP) | Decreases LogP (increases hydrophilicity). nih.gov | Increases LogP (increases lipophilicity). researchgate.net | Provides balanced polarity suitable for chromatography and solubility in organic solvents. |
| Solubility | Enhances aqueous solubility at low pH. nih.gov | Enhances solubility in nonpolar organic solvents. | Tunable solubility profile facilitates reaction setup and product isolation. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies and Green Chemistry Approaches
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including 1,3,5-triazine (B166579) derivatives. nih.govmdpi.com Applying MAOS to the synthesis of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde could offer a more environmentally friendly and cost-effective alternative to conventional heating methods. nih.gov
Another area of interest is the use of phase-transfer catalysis. Catalysts such as tetra-n-butylammonium bromide (TBAB) can facilitate reactions between reactants in different phases, potentially leading to faster and more selective syntheses of 1,3,5-triazine derivatives. mdpi.com Investigating the application of such catalysts in the synthesis of this compound could lead to more efficient and scalable production methods.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages |
|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. nih.govmdpi.com |
| Phase-Transfer Catalysis | Enhanced reaction rates and selectivity. mdpi.com |
Advanced Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives requires the use of advanced spectroscopic techniques to identify and characterize transient reaction intermediates. While standard techniques like NMR and mass spectrometry are valuable, more sophisticated methods can provide greater insight.
Future research could employ techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy to monitor reactions in real-time. This would allow for the direct observation of the formation and consumption of intermediates, providing valuable data for reaction optimization. Additionally, advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), could be used to detect and identify low-concentration intermediates.
Crystallographic studies of stable intermediates or derivatives would also be highly informative. nih.gov X-ray crystallography can provide precise information about the three-dimensional structure of molecules, which is crucial for understanding their reactivity and interactions.
High-Throughput Synthesis and Screening of Derivatives for Chemical Applications
The core structure of this compound serves as a valuable scaffold for the creation of compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds for a specific biological activity or chemical property, significantly accelerating the discovery process. scienceintheclassroom.org
Future research should focus on developing a robust high-throughput synthesis platform for generating a diverse library of derivatives of this compound. This could involve parallel synthesis techniques and automated purification methods. scienceintheclassroom.org The resulting library could then be screened for a wide range of applications, including catalysis, materials science, and medicinal chemistry. For instance, derivatives could be tested as potential kinase inhibitors or for their activity against various pathogens.
The use of miniaturized automation platforms would be particularly beneficial, allowing for the execution of a large number of experiments on a microgram or nanomole scale, thus conserving precious starting materials. scienceintheclassroom.org
Table 2: Potential High-Throughput Screening Applications
| Application Area | Screening Target |
|---|---|
| Medicinal Chemistry | Kinase inhibition, antimicrobial activity. wellcomeopenresearch.org |
| Materials Science | Polymer additives, electronic materials. |
Theoretical Prediction of Novel Reactivity and Materials Properties
Computational chemistry and theoretical modeling offer powerful tools for predicting the reactivity and properties of new molecules, guiding experimental efforts and saving valuable resources. Future research on this compound should leverage these theoretical approaches.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. researchgate.net This information can guide the design of new synthetic routes and the development of novel derivatives with desired properties.
Furthermore, theoretical modeling can be used to predict the potential of this compound and its derivatives in materials science. For example, calculations could predict their suitability for use in polymers, organic light-emitting diodes (OLEDs), or other advanced materials.
Application in Supramolecular Chemistry and Molecular Recognition
The structure of this compound, with its aromatic ring, fluorine atom, and piperazine (B1678402) moiety, suggests potential applications in supramolecular chemistry and molecular recognition. rsc.org The piperazine group can act as a hydrogen bond acceptor and donor, while the fluorinated aromatic ring can participate in various non-covalent interactions, such as π-π stacking and halogen bonding. nih.gov
Future research could explore the ability of this compound and its derivatives to form host-guest complexes with other molecules. This could be investigated using techniques such as NMR titration and isothermal titration calorimetry (ITC). The insights gained from these studies could lead to the development of new sensors, molecular switches, and drug delivery systems.
The incorporation of this compound into larger supramolecular assemblies, such as macrocycles and cages, is another promising area of research. nih.gov These structures could exhibit unique recognition properties and find applications in areas such as catalysis and separations.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1,3,5-triazine |
| Tetra-n-butylammonium bromide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
